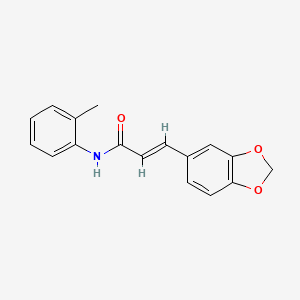![molecular formula C25H30N4O B5545714 2-methyl-9-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5545714.png)
2-methyl-9-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-phenyl-2,9-diazaspiro[5.5]undecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The diazaspiro[5.5]undecane scaffold is a core structure in many synthetic compounds, offering a versatile framework for the development of molecules with varied biological activities. The synthesis and study of these compounds, including those fused with imidazo[1,2-a]pyridine groups, are of significant interest due to their potential in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives often involves intramolecular spirocyclization techniques. For example, Parameswarappa and Pigge (2011) demonstrated the construction of 3,9-diazaspiro[5.5]undecane derivatives via spirocyclization of substituted pyridines, highlighting a method that could be relevant to synthesizing the target compound (Parameswarappa & Pigge, 2011).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives has been elucidated through various analytical techniques, including X-ray diffraction. Zhu (2011) provided structural characterization for a compound within this family, offering insights into the molecular geometry and interactions that might be similar to the target molecule (Zhu, 2011).
Chemical Reactions and Properties
These compounds participate in diverse chemical reactions, facilitating the introduction of various functional groups. The reactivity often hinges on the specific substituents and the inherent characteristics of the diazaspiro[5.5]undecane core. For instance, Yang et al. (2008) described a divergent synthesis approach that could potentially be applied to modify the target compound, emphasizing the versatility of the spirocyclic framework (Yang et al., 2008).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, of diazaspiro[5.5]undecane derivatives can vary widely depending on the substituents. Zeng et al. (2021) conducted a comprehensive study on a 1,5-dioxaspiro[5.5] derivative, providing valuable data on crystallography and thermodynamic properties that could offer parallels to the physical characteristics of the target compound (Zeng et al., 2021).
科学的研究の応用
Synthesis and Structural Studies
Synthesis Techniques
The synthesis of diazaspiro[5.5]undecane derivatives, including those similar to the queried compound, involves intramolecular spirocyclization of 4-substituted pyridines. This process includes in situ activation of the pyridine ring, followed by intramolecular addition of an attached β-dicarbonyl nucleophile, demonstrating a method for constructing 3,9-diazaspiro[5.5]undecane derivatives (Parameswarappa & Pigge, 2011).
Crystal Structure and Properties
A study on a related compound, 5,6-dimethyl-1H-benzo[d]imidazol-3-ium 3-((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)-2,4-dioxo-1,5-dioxaspiro[5.5]undecane hydrate, highlights the crystal structure, confirming its triclinic, P-1 space group. The study provides insights into the thermodynamic properties and theoretical simulations, including FT-IR and electronic spectra, contributing to understanding the molecular structure and behavior of such compounds (Zeng, Wang, & Zhang, 2021).
Biological Activity and Synthetic Methods
Bioactivity and Synthesis
Research on 1,9-diazaspiro[5.5]undecanes, which share structural similarities with the queried compound, discusses their potential for treating various disorders, including obesity, pain, immune system, cell signaling, cardiovascular, and psychotic disorders. This suggests a broad range of therapeutic applications for compounds within this chemical class (Blanco‐Ania, Heus, & Rutjes, 2017).
Catalyst-Free Synthesis
An efficient catalyst-free synthesis method for nitrogen-containing spiro heterocycles, including diazaspiro[5.5]undecanes, has been developed. This approach, utilizing double Michael addition reactions, signifies advancements in the synthesis of complex molecular architectures, potentially applicable to the synthesis of the compound (Aggarwal, Vij, & Khurana, 2014).
特性
IUPAC Name |
(5-methylimidazo[1,2-a]pyridin-2-yl)-(2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecan-9-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O/c1-19-7-6-10-23-26-22(17-29(19)23)24(30)28-13-11-25(12-14-28)15-21(16-27(2)18-25)20-8-4-3-5-9-20/h3-10,17,21H,11-16,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCELZQFVLMHBPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)C(=O)N3CCC4(CC3)CC(CN(C4)C)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-9-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-phenyl-2,9-diazaspiro[5.5]undecane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S*,5R*)-6-[(4-fluorophenoxy)acetyl]-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5545634.png)
![N-[4-(4-methyl-1-piperazinyl)benzyl]-4-(4-morpholinyl)benzamide](/img/structure/B5545646.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5545652.png)
![N-[2,2,2-tribromo-1-(4-morpholinyl)ethyl]benzamide](/img/structure/B5545654.png)
![N-(7-hydroxy-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methylpropanamide](/img/structure/B5545655.png)
![N-methyl-2-[(2-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5545665.png)
![4-(ethylthio)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B5545670.png)



![1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5545684.png)
![methyl 2-imino-10-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B5545693.png)
![N-(4-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B5545698.png)
![(3S*,4R*)-N,N-dimethyl-1-[(3-phenyl-4-isoxazolyl)carbonyl]-4-propyl-3-pyrrolidinamine](/img/structure/B5545721.png)